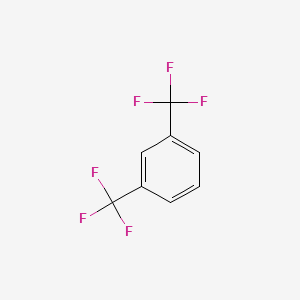

1,3-Bis(trifluoromethyl)benzene

Cat. No. B1330116

Key on ui cas rn:

402-31-3

M. Wt: 214.11 g/mol

InChI Key: SJBBXFLOLUTGCW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05162577

Procedure details

A solution of y mol of 2,2,6,6-tetramethylpiperidine in 400 ml of anhydrous tetrahydrofuran is cooled under a stream of argon to to and there is added dropwise thereto at this temperature within 30 minutes 100·y/0.16 ml of a 1.6M solution of n-butyllithium in hexane. Subsequently, 20.2 ml (0.13 mol) of 1,3-bis(trifluoromethyl)benzene are added dropwise thereto at to within 15 minutes, the wine-red solution obtained is stirred for a further×minutes at to and then at this temperature 20 ml (0.26 mol) of N,N-dimethylformamide are allowed to flow in rapidly from a dropping funnel. The internal temperature t rises by about 15° as a consequence of the exothermic reaction. The dark red solution obtained is then slowly added dropwise and while stirring and cooling to 500 ml of cold 3M hydrochloric acid (strongly exothermic). The emulsion obtained is diluted with 300 ml of hexane, the aqueous phase is separated, the organic phase is extracted with 500 ml of cold 3M hydrochloric acid, washed neutral twice with 250 ml of saturated sodium chloride solution each time, dried over sodium sulphate and the organic solvent is largely distilled off at 40° bath temperature/20 kPa. The residue is distilled over a column having a length of 20 cm, whereby firstly residual solvent is removed at 50° bath temperature/20 kPa and then the bath temperature is increased to 80° and the vacuum is increased to 1.4 kPa. During the increase in the internal temperature a forerun of about 1 g is removed and then the 2,4-bis(trifluoromethyl)benzaldehyde obtained distils over at 56°./1.4 kPa as a colourless liquid.

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

CC1(C)CCCC(C)(C)N1.C([Li])CCC.[F:16][C:17]([F:29])([F:28])[C:18]1[CH:23]=[CH:22][CH:21]=[C:20]([C:24]([F:27])([F:26])[F:25])[CH:19]=1.CN(C)[CH:32]=[O:33].Cl>O1CCCC1.CCCCCC>[F:16][C:17]([F:28])([F:29])[C:18]1[CH:19]=[C:20]([C:24]([F:25])([F:26])[F:27])[CH:21]=[CH:22][C:23]=1[CH:32]=[O:33]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1(NC(CCC1)(C)C)C

|

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Two

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

Step Three

|

Name

|

|

|

Quantity

|

20.2 mL

|

|

Type

|

reactant

|

|

Smiles

|

FC(C1=CC(=CC=C1)C(F)(F)F)(F)F

|

Step Four

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(C=O)C

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Six

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

there is added dropwise

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at to within 15 minutes, the wine-red solution obtained

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The internal temperature t rises by about 15° as a consequence of the exothermic reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The dark red solution obtained

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is then slowly added dropwise

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The emulsion obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the aqueous phase is separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the organic phase is extracted with 500 ml of cold 3M hydrochloric acid

|

WASH

|

Type

|

WASH

|

|

Details

|

washed neutral twice with 250 ml of saturated sodium chloride solution each time

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulphate

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the organic solvent is largely distilled off at 40° bath temperature/20 kPa

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The residue is distilled over a column

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is removed at 50° bath temperature/20 kPa

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the bath temperature is increased to 80°

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the vacuum is increased to 1.4 kPa

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

During the increase in the internal temperature a forerun of about 1 g

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is removed

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC(C1=C(C=O)C=CC(=C1)C(F)(F)F)(F)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |